5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl-
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Overview
Description
4-Phenylaminopyrrolo(3,2-d)pyrimidine is a heterocyclic compound that features a pyrrolo-pyrimidine core structure with a phenylamino substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylaminopyrrolo(3,2-d)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with phenyl isocyanate under reflux conditions to form the desired pyrrolo-pyrimidine core . Another approach includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of 4-Phenylaminopyrrolo(3,2-d)pyrimidine may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Phenylaminopyrrolo(3,2-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylamino derivatives, which can further be utilized in various synthetic applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly in kinase inhibition studies.
Medicine: Explored for its anticancer properties, showing efficacy against various cancer cell lines.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Phenylaminopyrrolo(3,2-d)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Known for its anticancer and anti-inflammatory activities.
Pyrido(2,3-d)pyrimidine: Exhibits a broad spectrum of biological activities, including antibacterial and antitumor properties.
Quinazoline: Widely studied for its kinase inhibitory effects and therapeutic potential in cancer treatment.
Uniqueness
4-Phenylaminopyrrolo(3,2-d)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to selectively inhibit certain kinases makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
84905-75-9 |
---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10N4/c1-2-4-9(5-3-1)16-12-11-10(6-7-13-11)14-8-15-12/h1-8,13H,(H,14,15,16) |
InChI Key |
YTMQMLSWUCSZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2NC=C3 |
Origin of Product |
United States |
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